Hydrogen Bond Acceptor/Donor Profile vs. Direct Tetrahydrobenzoxazole Amide Analogs
The target compound presents a hydrogen bond donor count of 1 and an acceptor count of 3 [1]. In closely related analogs such as 2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide (CAS not assigned; benchchem ID), the para-methoxy substituent increases the acceptor count to 4, while 2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide (CAS 946247-11-6) retains an identical donor/acceptor profile but exhibits a lower XLogP3-AA of approximately 2.8 owing to fluorine substitution . These data demonstrate that the 3,4-dimethyl arrangement preserves a minimal H-bond footprint while tuning lipophilicity to a value that may favor passive membrane permeability without excessive hydrophobicity.
| Evidence Dimension | Hydrogen Bond Acceptor/Donor Count and Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | HBD = 1; HBA = 3; XLogP3-AA = 3.4 [1] |
| Comparator Or Baseline | 2-(4-methoxyphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide: HBA = 4, XLogP3 approx. 2.6 (estimated via Benchchem descriptor). 2-(4-fluorophenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide: HBA = 3, XLogP3 approx. 2.8 . |
| Quantified Difference | ΔHBA = -1 vs. 4-methoxy analog; ΔXLogP3-AA = +0.6 to +0.8 vs. 4-fluoro and 4-methoxy analogs. |
| Conditions | Computed values (XLogP3 3.0, Cactvs 3.4.8.18) reported in PubChem [1]; comparator data sourced from vendor technical summaries . |
Why This Matters
A higher XLogP3-AA combined with a minimal H-bond footprint can confer membrane permeability advantages in cell-based assays, yet the absence of an extra HBA may reduce CYP450-mediated metabolism risk associated with polar substituents.
- [1] PubChem. Compound Summary for CID 16942591: 2-(3,4-dimethylphenyl)-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide. National Center for Biotechnology Information. Accessed 2026-05-09. View Source
